N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide
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Overview
Description
N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl group and two methylpyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The initial step involves the synthesis of a cyclobutyl intermediate. This can be achieved through a cyclization reaction of suitable precursors under controlled conditions.
Pyrazole Formation: The next step involves the formation of the pyrazole rings. This can be done by reacting hydrazine derivatives with diketones or other suitable precursors.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing biological systems.
Chemical Biology: The compound can be used as a chemical probe to investigate the function of specific proteins or enzymes in cells.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-carboxamide
- N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-thiol
- N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-phosphate
Uniqueness
Compared to similar compounds, N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-17-12(11(8-15-17)10-4-3-5-10)9-16-21(19,20)13-6-7-14-18(13)2/h6-8,10,16H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKGKYHTQIBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC2=C(C=NN2C)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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